BenchChemオンラインストアへようこそ!

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Impurity profiling HPLC method development Pharmacopeial reference standards

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7), systematically identified as Zolpidem Impurity 9, is the fully desmethyl primary amide congener of the imidazo[1,2-a]pyridine hypnotic zolpidem. Chemically described as 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (molecular formula C₁₇H₁₇N₃O, MW 279.34 g/mol), it is a process-related substance arising during zolpidem synthesis and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 365213-58-7
Cat. No. B105741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
CAS365213-58-7
SynonymsZolpidem Related Compound C; 
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N
InChIInChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21)
InChIKeyFMSOBRRSCPBFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7): Zolpidem Primary Amide Impurity Standard for ANDA Analytical Workflows


2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7), systematically identified as Zolpidem Impurity 9, is the fully desmethyl primary amide congener of the imidazo[1,2-a]pyridine hypnotic zolpidem [1]. Chemically described as 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (molecular formula C₁₇H₁₇N₃O, MW 279.34 g/mol), it is a process-related substance arising during zolpidem synthesis and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines [2]. Unlike zolpidem (N,N-dimethyl tertiary amide; XLogP3 ≈ 3.0) or N-desmethyl zolpidem (N-methyl secondary amide; CAS 82644-31-3), this compound bears a terminal primary amide (–CONH₂) at the 3-position, conferring one hydrogen bond donor (HBD = 1) and a reduced lipophilicity (XLogP3 = 1.9) that differentiates it chromatographically and structurally from its N-substituted analogs [3]. Its primary procurement rationale is as a certified impurity reference standard for HPLC method development, method validation (AMV), and quality control in Abbreviated New Drug Applications (ANDAs) for zolpidem tartrate formulations [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide in Regulated Zolpidem Impurity Profiling


In-class imidazo[1,2-a]pyridine-3-acetamides differ critically in their N-substitution pattern at the acetamide side chain, which dictates both chromatographic retention behavior and mass spectral fragmentation profiles used in compendial impurity methods . Zolpidem (tertiary amide, HBD = 0) and N-desmethyl zolpidem (secondary amide, HBD = 1) elute at distinct retention times relative to the target compound under standardized USP/EP HPLC conditions, and co-elution or misidentification with a generic analog would invalidate system suitability criteria and impurity limit tests required for ANDA batch release [1]. Furthermore, the primary amide terminus of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide undergoes unique chemical reactions—such as Hofmann rearrangement or nitrosation to form N-nitroso derivatives—that are not accessible to its N-alkylated counterparts, making it indispensable as a process-specific marker for synthetic route tracing and forced degradation studies . Substitution with a near-neighbor impurity standard (e.g., zolpidic acid or N-desmethyl zolpidem) would fail to meet the specificity requirements of ICH Q3A/B impurity profiling and could lead to erroneous acceptance criteria during regulatory review [1].

Quantitative Differentiation Evidence: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide vs. Zolpidem-Class Analogs


Hydrogen Bond Donor Count as a Chromatographic Selectivity Determinant vs. Zolpidem

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide possesses one hydrogen bond donor (HBD = 1) from its terminal primary amide group, whereas zolpidem (N,N-dimethyl tertiary amide) has zero hydrogen bond donors (HBD = 0) [1]. This difference fundamentally alters reversed-phase HPLC retention behavior under compendial conditions; primary amides exhibit stronger interaction with polar-embedded stationary phases and different selectivity relative to tertiary amides when using acetonitrile–aqueous buffer mobile phases at pH 5.5–8.0 [2].

Impurity profiling HPLC method development Pharmacopeial reference standards

Lipophilicity Differential (XLogP3) Driving Chromatographic Resolution from Zolpidem

The target compound exhibits a computed XLogP3 of 1.9, representing a reduction of approximately 1.1 log units relative to zolpidem (XLogP3 ≈ 3.0) due to replacement of two N-methyl groups with hydrogen atoms on the acetamide nitrogen [1]. This lipophilicity differential is consistent with the established SAR observation that the amide carbonyl oxygen's molecular electrostatic potential (MEP) minimum is the dominant determinant of ω₁-receptor binding affinity (r = 0.954), while lipophilicity plays a secondary role [2]. The lower logP of the primary amide translates to earlier elution in reversed-phase gradient HPLC and distinct mass spectrometric ionization efficiency in ESI+ mode compared to zolpidem .

LogP Lipophilicity Chromatographic separation Impurity identification

Regulatory Identity as a Specified Process Impurity vs. Unspecified Near-Neighbor Analogs

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is catalogued as Zolpidem Impurity 9 across multiple pharmacopeial reference standard suppliers and is explicitly linked to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity profiling frameworks for zolpidem tartrate [1]. The compound is supplied with full structural characterization (IR, MS, ¹H/¹³C NMR) and HPLC purity typically ≥95%, with traceability documentation against EP or USP primary standards available upon feasibility assessment . In contrast, generic imidazo[1,2-a]pyridine-3-acetamides without a defined pharmacopeial impurity designation (e.g., alpidem, saripidem, or research-grade zolpidem analogs) lack the regulatory qualification data and certificate of analysis (CoA) chain required for ANDA or DMF filing [2].

ANDA submission ICH Q3A/B Impurity qualification Reference standard traceability

Structural Uniqueness of the Primary Amide Terminus for Forced Degradation and Nitrosamine Risk Assessment

The primary amide group (–CONH₂) on 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is structurally distinct from the tertiary amide of zolpidem and the secondary amide of N-desmethyl zolpidem, enabling unique chemical reactivity pathways relevant to forced degradation studies . Unlike zolpidem, which cannot form N-nitroso derivatives, and N-desmethyl zolpidem, which forms a stable N-nitroso secondary amide, the target primary amide can undergo Hofmann rearrangement to the corresponding amine under oxidative alkaline conditions—a degradation pathway that must be monitored per ICH Q1A(R2) stress testing requirements . This compound therefore serves as a key marker for process-specific degradation product identification that cannot be mimicked by N-alkylated analogs .

Forced degradation Nitrosamine impurity ICH M7 Genotoxic impurity assessment

Molecular Weight and Mass Spectrometric Differentiation from Co-occurring Zolpidem Impurities

With a monoisotopic mass of 279.136993 Da (C₁₇H₁₇N₃O) and a molecular weight of 279.34 g/mol, 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is mass-resolved from zolpidem (MW 307.39 Da, C₁₉H₂₁N₃O, Δ = +28 Da corresponding to two additional CH₂ groups) and from zolpidic acid (MW 280.33 Da, C₁₇H₁₆N₂O₂, Δ = +1 Da but distinct elemental composition lacking one nitrogen) [1]. In the process impurity panel described by Sumalatha et al. (2009), the five identified zolpidem-related substances span a mass range from 278 to 469 Da; the target compound at m/z 279.14 [M+H]⁺ occupies a unique mass channel not shared by any other known process impurity, enabling unambiguous LC-MS identification without isobaric interference .

LC-MS Impurity identification Mass spectrometry Process-related substances

Verified Application Scenarios for 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling: HPLC System Suitability Marker for Zolpidem Tartrate Batch Release

In ANDA submissions for generic zolpidem tartrate formulations, 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is employed as a specified impurity reference standard to establish system suitability and to spike into sample matrices for accuracy/recovery validation. Its XLogP3 of 1.9 ensures baseline resolution from the API peak (zolpidem, XLogP3 ≈ 3.0) under the USP chromatographic conditions (4.6 mm × 15 cm L1 column, acetonitrile–methanol–phosphate buffer pH 5.5 mobile phase, UV 240 nm detection) [1]. The compound's unique [M+H]⁺ ion at m/z 280.14 provides unambiguous mass confirmation in LC-MS identity testing, distinct from all other known process impurities .

Forced Degradation Studies: Primary Amide-Specific Degradant Marker Under ICH Q1A(R2) Stress Conditions

During oxidative and alkaline forced degradation of zolpidem drug substance, the primary amide impurity 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide acts as both a starting marker and a degradation product probe. Its terminal –CONH₂ group undergoes Hofmann rearrangement under alkaline H₂O₂ conditions to yield the corresponding 3-aminomethyl-imidazopyridine derivative, a degradation pathway inaccessible to the tertiary amide zolpidem [1]. This compound is therefore indispensable as a system suitability standard in stability-indicating methods that must demonstrate specificity for degradation products per ICH Q2(R1) validation requirements .

Synthetic Route Tracing: Process-Specific Impurity Fingerprinting for DMF Filing

In the zolpidem manufacturing process via the Mannich reaction of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with formaldehyde and dimethylamine, incomplete dimethylamination or subsequent hydrolytic dealkylation generates 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide as a route-specific byproduct [1]. Its presence at quantifiable levels (typically 0.01–0.15% in crude zolpidem, per LC-MS analysis) serves as a process consistency marker for Drug Master File (DMF) submissions, differentiating the synthetic route from alternative pathways that would not generate this primary amide impurity . Procurement of this certified reference standard with full CoA and USP/EP traceability is a prerequisite for demonstrating adequate process control to regulatory reviewers.

Nitrosamine Risk Assessment: Differentiation of Primary vs. Secondary Amine Reactivity Under ICH M7

Under the ICH M7 guideline for mutagenic impurities, the primary amide nitrogen of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide exhibits distinct nitrosation kinetics compared to the secondary amine of N-desmethyl zolpidem. While N-desmethyl zolpidem forms a stable N-nitroso derivative that must be controlled as a potential genotoxic impurity, the target compound's primary amide follows a different nitrosation pathway, making it an essential negative control and differentiation standard in nitrosamine risk assessment studies for zolpidem drug products [1]. This scenario is uniquely served by the target compound and cannot be addressed by N-alkylated zolpidem impurity standards .

Quote Request

Request a Quote for 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.